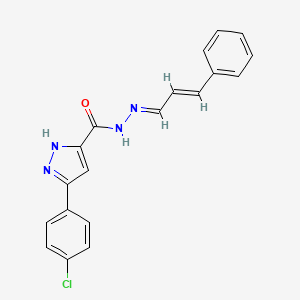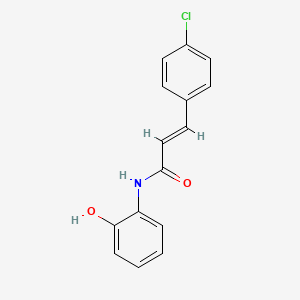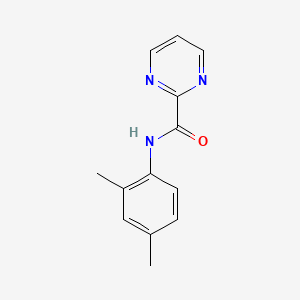![molecular formula C25H30N6O B5544094 N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing urea functionalities alongside pyrimidine and phenyl groups have been extensively studied for their diverse chemical reactions and potential applications in medicinal chemistry. They often serve as key intermediates in the synthesis of heterocyclic compounds and exhibit a range of biological activities.
Synthesis Analysis
The synthesis of related urea derivatives involves reactions of arylsulfonyl isocyanates with amino-substituted pyrimidines or the cyclization of ureas under specific conditions to afford compounds with pyrimidine functionalities (Zeuner & Niclas, 1989). Another approach involves the reaction of acetyl derivatives with amines to prepare pyrido-pyrimidin-4-ones, showcasing the versatility in synthesizing complex urea derivatives (Selič et al., 1997).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction is particularly valuable for determining the solid-state structure, revealing the arrangement of atoms and the conformation of the molecule in the crystal lattice (Sun et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of these compounds can vary significantly. Some undergo rearrangement reactions under specific conditions, offering pathways to diverse heterocyclic structures. For example, reactions with dimethyl sulfoxide can afford bis(pyrimidin-4-yl) ureas through a mechanism involving intermediate formation (Zeuner & Niclas, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray diffraction studies reveal detailed information about the molecular conformation and crystal packing, which influences the compound's physical properties (Sun et al., 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
Urea and thiourea derivatives have been synthesized through reactions involving functionalized phenyl isocyanates/isothiocyanates with imatinib intermediates, showing potential antimicrobial and antioxidant activities. These derivatives were characterized using IR, 1H, 13C NMR, and mass spectral data, providing a foundation for further biological evaluation and the development of novel compounds with potential therapeutic applications (Chandrasekhar et al., 2018).
Biological Activity
Research on derivatives of urea, especially those related to imatinib, has demonstrated significant antimicrobial, antioxidant, and potential anticancer activities. These studies contribute to the understanding of urea derivatives as promising compounds in drug discovery, highlighting their role in inhibiting the proliferation of various cancer cell lines and providing a basis for the design of new anticancer agents (Jian Feng et al., 2020).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-17-7-8-22(15-18(17)2)29-25(32)28-21-11-9-20(10-12-21)27-24-26-19(3)16-23(30-24)31-13-5-4-6-14-31/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,26,27,30)(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYRNEJEGQFOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)
![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)
![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)